Methyl 3-acetoxyhexanoate
Description
Methyl 3-acetoxyhexanoate is an ester derivative of hexanoic acid, featuring a methyl ester group at the carboxyl terminus and an acetoxy substituent at the third carbon of the hexanoate chain. Esters like these are critical in organic synthesis, flavor/fragrance industries, and pharmaceutical intermediates due to their volatility and reactivity .
Properties
IUPAC Name |
methyl 3-acetyloxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODICPWSNEYHYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868423 | |
| Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21188-60-3 | |
| Record name | Methyl 3-acetoxyhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21188-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetoxyhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-acetoxyhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 3-ACETOXYHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9X9TG6PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
The preparation of methyl 3-acetoxyhexanoate typically involves a two-step process :
Reaction of adipic acid with ethyl acetate: This reaction produces ethyl 3-acetoxyhexanoate.
Reaction of ethyl 3-acetoxyhexanoate with methanol: Under acidic conditions, this reaction yields this compound.
Industrial production methods follow similar synthetic routes, ensuring the compound is produced efficiently and in large quantities.
Chemical Reactions Analysis
Methyl 3-acetoxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-hydroxyhexanoic acid and methanol.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form different esters.
Oxidation: Under oxidative conditions, it can be converted to corresponding carboxylic acids.
Common reagents used in these reactions include acids (such as sulfuric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-acetoxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: It is an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-acetoxyhexanoate involves its hydrolysis to 3-hydroxyhexanoic acid and methanol. This reaction is catalyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved include the ester bond cleavage facilitated by the active site of the esterase enzyme.
Comparison with Similar Compounds
Ethyl 3-Acetoxyhexanoate (CAS 21188-61-4)
- Structure: Ethyl 3-acetoxyhexanoate shares the same acetoxyhexanoate backbone but substitutes the methyl ester group with an ethyl group.
- Molecular Formula : C₁₀H₁₈O₄ (vs. C₉H₁₆O₄ for methyl analog).
- Physical Properties :
- Applications : Identified as a volatile compound in flavor studies, though absent in Costa Rican naranjilla fruit .
- Synthesis : Typically via esterification or transesterification, as inferred from NIST protocols for related esters .
Key Differences :
- The ethyl analog’s higher molecular weight (202.25 vs. ~188.22 for methyl) likely reduces volatility.
- Methyl esters generally exhibit lower boiling points due to shorter alkyl chains.
Methyl Acetoacetate (CAS 105-45-3)
- Structure: Features a 3-oxobutanoate group instead of acetoxyhexanoate.
- Molecular Formula : C₅H₈O₃ (MW 116.11) .
- Applications: Pharmaceutical intermediate; used in enolate chemistry due to its ketone functionality.
- Safety : Flammable liquid with precautions against skin/eye contact .
Contrast with Methyl 3-Acetoxyhexanoate:
- The ketone group in methyl acetoacetate enhances reactivity (e.g., in nucleophilic additions), whereas the acetoxy group in this compound may favor hydrolysis or ester exchange reactions.
Methyl 3-Oxo-6-(2,2,2-Trifluoroacetamido)hexanoate
- Structure : Contains a trifluoroacetamido substituent at the sixth carbon, introducing electron-withdrawing effects.
- Synthesis: Prepared via reflux in methanol and purified via HPLC, indicating sensitivity to harsh conditions .
- Reactivity : The trifluoroacetamido group increases stability against hydrolysis compared to acetoxy groups.
Comparison :
- The trifluoroacetamido group alters solubility and electronic properties, making this compound more suited for specialized synthetic applications than this compound.
Physicochemical Properties Table
*Inferred properties based on structural analogs.
Biological Activity
Methyl 3-acetoxyhexanoate, with the molecular formula C9H16O4, is an organic compound known for its potential biological activities. It is a colorless to light yellow liquid, soluble in organic solvents such as ethanol and ether, but only slightly soluble in water. This compound is primarily studied for its applications in organic synthesis, medicinal chemistry, and various industrial uses.
Molecular Structure
- Molecular Weight : 188.22 g/mol
- CAS Number : 77118-93-5
- IUPAC Name : methyl (3R)-3-acetyloxyhexanoate
The synthesis of this compound typically involves a two-step process starting from adipic acid and ethyl acetate, followed by methanol under acidic conditions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can lead to the formation of carboxylic acids.
- Reduction : Can produce alcohols.
- Substitution : The acetoxy group can be replaced with other functional groups depending on the reaction conditions.
The biological activity of this compound is largely attributed to its interaction with various biological molecules. The acetoxy group can hydrolyze to release acetic acid and the corresponding alcohol, which may participate in several biochemical pathways. This mechanism is important for understanding its potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical industries.
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory effects of this compound. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential use in managing inflammatory conditions .
Case Studies
- Antimicrobial Efficacy :
- Anti-inflammatory Study :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H16O4 | Antimicrobial, anti-inflammatory |
| Ethyl 3-acetoxyhexanoate | C10H18O4 | Similar properties but less studied |
| Methyl hexanoate | C7H14O2 | Lower biological activity |
This comparison highlights that while this compound shares structural similarities with other compounds, its unique biological activities make it a focus for further research.
Q & A
Q. What are the common synthetic routes for preparing methyl 3-acetoxyhexanoate, and what reaction conditions are critical for high yield?
Answer: this compound can be synthesized via multi-step organic reactions. A typical approach involves:
Condensation : Reacting a ketone or aldehyde precursor (e.g., hexanoate derivatives) with acetylating agents under basic conditions.
Esterification : Introducing the methyl ester group using methanol and acid/base catalysts (e.g., H₂SO₄ or NaOCH₃).
Key conditions include:
Q. Table 1: Comparison of Synthetic Approaches
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
- ¹H NMR Spectroscopy : Identifies functional groups (e.g., acetate protons at δ ~2.0 ppm, methyl ester at δ ~3.6 ppm) and confirms stereochemistry .
- GC-MS : Validates molecular weight (expected m/z: 174 for methyl ester fragment) and detects impurities.
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18 with acetonitrile/water mobile phase).
- FT-IR : Confirms carbonyl (C=O) stretches (~1740 cm⁻¹ for esters) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) :
- Respiratory : NIOSH/MSHA-certified respirators if aerosolized .
- Gloves : Nitrile or neoprene gloves (tested for chemical compatibility) .
- Eye Protection : OSHA-compliant goggles .
- Ventilation : Use fume hoods to limit inhalation exposure .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Answer: Discrepancies often arise from:
- Catalyst activity : Trace moisture can deactivate acid catalysts, reducing yields. Use molecular sieves or anhydrous conditions .
- Side reactions : Competing hydrolysis of the acetate group. Monitor reaction pH and avoid prolonged heating.
- Analytical validation : Cross-validate yields using multiple techniques (e.g., NMR integration vs. GC-MS area percent) .
Q. What reaction mechanisms govern the functionalization of this compound in nucleophilic substitutions?
Answer: The acetate group at C3 is susceptible to nucleophilic attack due to its electron-withdrawing nature. Example pathways:
- Reduction : NaBH₄ selectively reduces the ketone (if present) while leaving the ester intact .
- Aminolysis : Amines displace the acetoxy group via SN2, forming 3-aminohexanoate derivatives.
- Oxidation : MnO₂ can oxidize alcohol intermediates (if generated) to ketones .
Q. Key Considerations :
- Solvent polarity (e.g., DMF enhances nucleophilicity).
- Steric hindrance at C3 affects reaction rates.
Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?
Answer:
- Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during esterification or substitution .
- Temperature Gradients : Lower temperatures (e.g., -20°C) reduce racemization in stereosensitive steps.
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis .
Q. What are the emerging applications of this compound in interdisciplinary research?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
